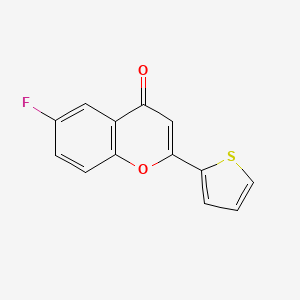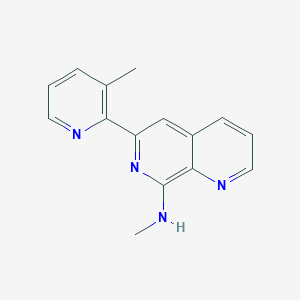![molecular formula C14H14O4 B11866525 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 61857-82-7](/img/structure/B11866525.png)
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound characterized by a unique structure that includes a spiro carbon atom connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with phenyl-substituted reagents. One common method includes the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol, followed by the addition of phenyl-substituted amines . The reaction conditions often involve moderate temperatures and the use of ethanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl-substituted amines in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Phenyl-6,10-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.
8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: A similar compound with a hydroxybenzylidene group.
8-(4-Dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: Another related compound with a dimethylaminobenzylidene group
Uniqueness
This compound stands out due to its phenyl substitution, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets or unique material properties .
Properties
CAS No. |
61857-82-7 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C14H14O4/c15-12-11(10-6-2-1-3-7-10)13(16)18-14(17-12)8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
LZLMZNOQDKAIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


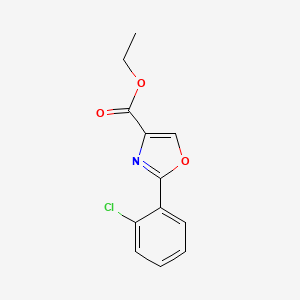
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
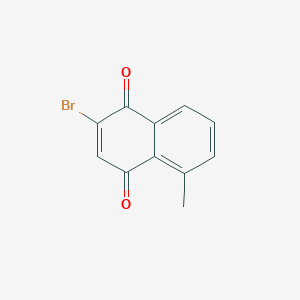


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
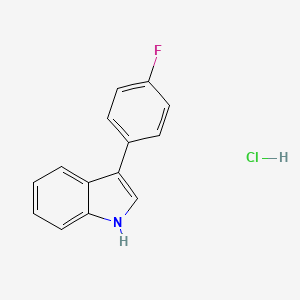
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
